This compound can be synthesized from 2-mercaptobenzimidazole, which serves as a precursor. Benzimidazole derivatives are classified under heterocyclic compounds due to their unique ring structures that contain nitrogen atoms. The classification of (2-benzimidazolylthio)-acetic acid falls under both organic chemistry and medicinal chemistry due to its structural characteristics and biological significance.
The synthesis of (2-benzimidazolylthio)-acetic acid typically involves several steps:
(2-Benzimidazolylthio)-acetic acid participates in various chemical reactions:
The mechanism of action for (2-benzimidazolylthio)-acetic acid is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes:
The physical and chemical properties of (2-benzimidazolylthio)-acetic acid include:
Spectroscopic data reveal characteristic absorption peaks in infrared spectroscopy, indicating functional groups such as -NH, -COOH, and -C=S .
(2-Benzimidazolylthio)-acetic acid has several scientific applications:
(2-Benzimidazolylthio)-acetic acid (IUPAC name: 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid) is characterized by a benzimidazole core linked to an acetic acid group via a thioether bond. Its molecular formula is C₉H₈N₂O₂S, with a molecular weight of 208.24 g/mol [2]. The structure exhibits tautomerism, where the proton at the N1 position can shift, creating equilibrium between thione (C=S) and thiol (C-SH) forms. This tautomerism influences its reactivity and biological interactions [7] [8].
The benzimidazole ring is nearly planar, with the thioacetic acid side chain adopting multiple conformations. This flexibility facilitates interactions with biological targets. Key bond lengths include C2-S (1.75–1.80 Å) and S-CH₂ (1.82–1.85 Å), while the carboxylic acid group enables salt formation [7] [8].
Table 1: Nomenclature and Structural Descriptors
Naming System | Identifier |
---|---|
IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid |
CAS Registry Number | 30065-27-1 |
Synonyms | (2-Benzimidazolylthio)acetic acid; Benzimidazol-2-ylthioacetate |
Molecular Formula | C₉H₈N₂O₂S |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)O |
The synthesis of benzimidazole-thioacetic acid derivatives emerged in the 1970s, with Khaliullin et al. (2001) reporting early analogs containing thietane cycles for immunomodulatory applications [5]. A significant breakthrough occurred in 2012 when Pothier et al. identified 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids as potent CRTh2 (Chemoattractant Receptor-Homologous Molecule on Th2 cells) antagonists during high-throughput screening. This discovery initiated hit-to-lead optimization campaigns focused on modifying the benzylthio moiety to enhance receptor affinity and metabolic stability [1] [3].
The synthetic routes evolved from simple alkylation of 2-mercaptobenzimidazole with haloacetic acid to sophisticated methods involving:
These approaches enabled systematic structure-activity relationship (SAR) studies, positioning the scaffold as a versatile template for drug discovery.
Benzimidazole is a privileged scaffold in drug design due to its ability to mimic purine bases and engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [4] [8]. Drugs incorporating this core include:
Table 2: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Class | Primary Target |
---|---|---|
Omeprazole | Proton pump inhibitor | H⁺/K⁺ ATPase |
Albendazole | Anthelmintic | β-tubulin |
Telmisartan | Antihypertensive | Angiotensin II receptor |
Candesartan | Antihypertensive | Angiotensin II receptor |
Bendamustine | Antineoplastic | DNA cross-linker |
(2-Benzimidazolylthio)-acetic acid derivatives leverage this privileged core while introducing unique pharmacological dimensions:
The compound’s drug-likeness is governed by its acid-base behavior, solubility, and stability:
Table 3: Physicochemical Profile
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Weight | 208.24 g/mol | Calculated |
Melting Point | ~160°C (decomposition) | DSC [2] |
pKa (Carboxylic acid) | ~3.5–4.0 (estimated) | Analog data [8] |
pKa (Benzimidazole-NH) | ~12.8 | [8] |
LogP (Octanol-water) | ~1.8–2.2 | Computational prediction |
Solubility | Low in water; moderate in DMSO | Experimental [7] |
Spectral Signatures | IR (C=O): 1700–1720 cm⁻¹; ¹H NMR (DMSO-d6): δ 13.2 (COOH), 7.4–7.6 (benzimidazole-H), 4.0 (SCH₂) | [7] |
Stability and Reactivity:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2